molecular formula C15H9Cl2NO2S2 B3863048 5-(3,4-dichlorobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

5-(3,4-dichlorobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B3863048
M. Wt: 370.3 g/mol
InChI Key: ZNSHRBUPIOTBFI-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dichlorobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has been studied for its potential applications in scientific research. Also known as DBMT, this compound has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of DBMT is not fully understood, but it is thought to act by modulating the activity of certain enzymes and transcription factors in the body. Specifically, DBMT has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators in the body. DBMT has also been shown to modulate the activity of certain transcription factors, such as nuclear factor-kappa B (NF-kB), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DBMT has been shown to have a variety of biochemical and physiological effects in the body. In addition to its anti-inflammatory and antioxidant properties, DBMT has been shown to have antitumor activity, as well as the ability to modulate the immune system. DBMT has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using DBMT in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, DBMT has been shown to have a variety of biochemical and physiological effects, which makes it a versatile tool for studying a variety of biological processes. However, one limitation of using DBMT in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.

Future Directions

There are many potential future directions for research involving DBMT. One area of interest is the development of new drugs based on the structure of DBMT, which could have applications in the treatment of a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of DBMT, which could lead to the development of new therapies for a variety of conditions. Finally, more research is needed to explore the potential applications of DBMT in the field of neuroscience, particularly in the treatment of neurodegenerative diseases.

Scientific Research Applications

DBMT has been studied for its potential applications in a variety of scientific fields, including pharmacology, biochemistry, and molecular biology. In pharmacology, DBMT has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. In biochemistry and molecular biology, DBMT has been studied for its ability to modulate the activity of enzymes and transcription factors, which could have implications for the development of new therapies for a variety of diseases.

properties

IUPAC Name

(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2S2/c16-11-4-3-9(6-12(11)17)7-13-14(19)18(15(21)22-13)8-10-2-1-5-20-10/h1-7H,8H2/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSHRBUPIOTBFI-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(3,4-dichlorobenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-dichlorobenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

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